molecular formula C11H7N B1337960 4-Ethynylisoquinoline CAS No. 78593-42-7

4-Ethynylisoquinoline

Cat. No. B1337960
CAS RN: 78593-42-7
M. Wt: 153.18 g/mol
InChI Key: VDIRBUGVPXVPCF-UHFFFAOYSA-N
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Description

4-Ethynylisoquinoline is a heterocyclic compound with the molecular formula C11H7N . It has an average mass of 153.180 Da and a monoisotopic mass of 153.057846 Da .


Synthesis Analysis

The synthesis of 4-ethynylisoquinoline starts from 4-bromoisoquinoline. This reaction employed Sonogashira cross-coupling reaction, with trimethylsilylacetylene, copper iodide, palladium catalyst, and triethylamine, in a mixture of tetrahydrofuran and dimethylformamide .


Molecular Structure Analysis

The molecular structure of 4-Ethynylisoquinoline consists of 11 carbon atoms, 7 hydrogen atoms, and 1 nitrogen atom . It has a density of 1.1±0.1 g/cm3, a boiling point of 298.1±13.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C .


Chemical Reactions Analysis

4-Ethynylisoquinoline can participate in various chemical reactions. For instance, it can be used in the synthesis of novel decorated isoquinolines that can be used as antimalarial agents .


Physical And Chemical Properties Analysis

4-Ethynylisoquinoline has several physical and chemical properties. It has a molar refractivity of 49.2±0.4 cm3, a polar surface area of 13 Å2, and a polarizability of 19.5±0.5 10-24 cm3 . It also has a surface tension of 53.0±5.0 dyne/cm and a molar volume of 134.8±5.0 cm3 .

Scientific Research Applications

Anticancer Research

While the search results did not provide direct information on 4-Ethynylisoquinoline’s role in anticancer research, quinoline derivatives have been studied for their anticancer properties. For example, eugenol and its derivatives have been researched for their potential in treating human lung cancer . By analogy, 4-Ethynylisoquinoline could be investigated for similar therapeutic applications.

Nanotechnology and Drug Delivery

Quinoline derivatives have been incorporated into nanoparticles to enhance drug delivery systems. These nanoparticles can target drug-resistant bacteria and offer new pathways for diagnostics and treatment . 4-Ethynylisoquinoline could potentially be used in the design of such nanoparticles, improving the efficacy of drug delivery.

Safety and Hazards

The safety data sheet for 4-Ethynylisoquinoline indicates that it is harmful if swallowed . It is recommended to be used only for research and development by, or directly under the supervision of, a technically qualified individual .

properties

IUPAC Name

4-ethynylisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N/c1-2-9-7-12-8-10-5-3-4-6-11(9)10/h1,3-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDIRBUGVPXVPCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CN=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10506583
Record name 4-Ethynylisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10506583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethynylisoquinoline

CAS RN

78593-42-7
Record name 4-Ethynylisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10506583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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